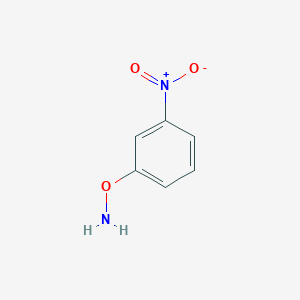
o-(3-Nitrophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(3-Nitrophenyl)hydroxylamine is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hydroxylamine group (-NH2OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Nitrophenyl)hydroxylamine typically involves the reduction of o-(3-nitrophenyl)nitroso compounds. One common method is the catalytic hydrogenation of o-(3-nitrophenyl)nitroso compounds using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Another method involves the reduction of o-(3-nitrophenyl)nitroso compounds using zinc dust in the presence of acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: o-(3-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or zinc dust with acetic acid.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, zinc dust with acetic acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: o-(3-Aminophenyl)hydroxylamine.
Oxidation: o-(3-Nitrophenyl)nitroso compounds.
Substitution: Derivatives with different nucleophiles replacing the hydroxylamine group.
Applications De Recherche Scientifique
o-(3-Nitrophenyl)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of o-(3-Nitrophenyl)hydroxylamine involves its reactivity with various biological and chemical targets. The compound can act as a radical scavenger, inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antimicrobial effects by preventing bacterial proliferation.
Comparaison Avec Des Composés Similaires
- 3-Nitrophenylhydrazine
- O-benzylhydroxylamine
- 2-picolylamine
Comparison: o-(3-Nitrophenyl)hydroxylamine is unique due to its specific combination of a nitro group and a hydroxylamine group on the phenyl ring. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. For example, 3-nitrophenylhydrazine is primarily used in derivatization reactions for analytical purposes, while o-benzylhydroxylamine and 2-picolylamine have different reactivity profiles and applications in organic synthesis.
Propriétés
Numéro CAS |
94831-80-8 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
O-(3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2 |
Clé InChI |
JQNHBHCKVHRSEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)ON)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


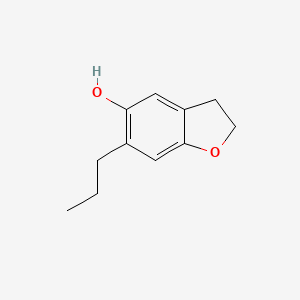
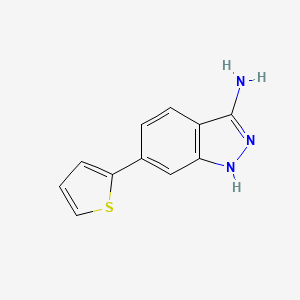
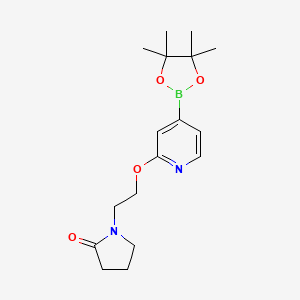
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
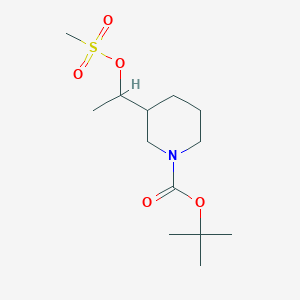
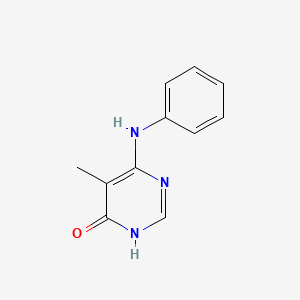
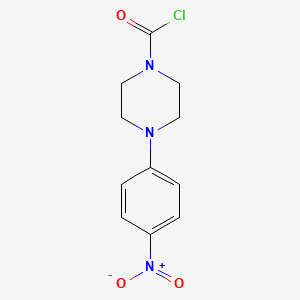
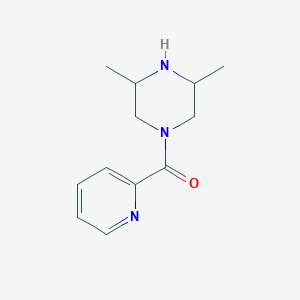
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
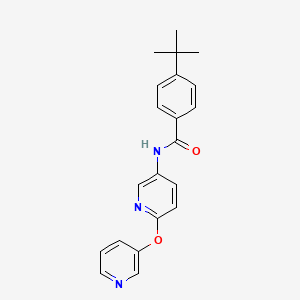
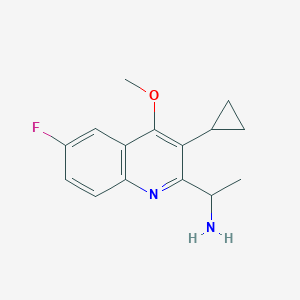
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
